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Cat. No.: B3147819 Get Quote

Introduction
(R)-Isoserine, systematically known as (2R)-3-amino-2-hydroxypropanoic acid, is a non-

proteinogenic amino acid of significant interest in synthetic organic chemistry, drug discovery,

and materials science. Unlike its common constitutional isomer, serine (an α-amino acid),

isoserine is a β-amino acid, a distinction that imparts unique structural and reactive properties.

In isoserine, the amino group is attached to the β-carbon (C3), whereas the hydroxyl group

resides on the α-carbon (C2), which is the chiral center. This structural arrangement prevents

its direct participation in the genetically coded synthesis of proteins but establishes it as a

valuable chiral building block for creating novel peptides, pharmaceuticals, and other functional

molecules.[1][2]

This guide provides a comprehensive exploration of the core physicochemical characteristics of

(R)-isoserine, offering field-proven insights and detailed methodologies for its analysis. The

content herein is structured to provide researchers, scientists, and drug development

professionals with the foundational knowledge required to effectively utilize this compound in

their work.

Molecular and Structural Properties
The fundamental identity of (R)-isoserine is defined by its molecular structure and

stereochemistry. Understanding these aspects is critical for predicting its behavior in chemical

reactions and biological systems.
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IUPAC Name: (2R)-3-Amino-2-hydroxypropanoic acid[3]

Synonyms: (R)-3-Amino-2-hydroxypropionic acid, (R)-2-Hydroxy-β-alanine[4][5]

Appearance: Typically a white to off-white crystalline powder or solid.[4][5]

Chemical Structure and Key Identifiers
The spatial arrangement of functional groups around the chiral C2 carbon defines the

molecule's (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific

stereochemistry is crucial for its interaction with other chiral molecules, such as enzymes and

receptors.

Identifier Value Source(s)

Molecular Formula C₃H₇NO₃ [3][4]

Molecular Weight 105.09 g/mol [3][4][6]

CAS Number 632-11-1 [4]

SMILES N--INVALID-LINK--C(O)=O [7] (for L-isomer)

InChI Key
BMYNFMYTOJXKLE-

REOHCLBHSA-N
[7] (for L-isomer)

Core Physicochemical Characteristics
The utility of (R)-isoserine in a laboratory or industrial setting is dictated by its physical

properties. The following table summarizes key quantitative data, which are explored in detail in

the subsequent sections.
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Property Value
Notes and
Observations

Source(s)

Melting Point 197–198 °C

Values for isoserine

vary, with some

sources reporting up

to 235 °C for the

racemic mixture (DL-

isoserine). This

suggests that purity

and isomeric form can

influence the melting

point.

[4][7][8]

Boiling Point 386.6 ± 27.0 °C

This value is a

computational

prediction and should

be treated as an

estimate.

[4]

Density 1.415 ± 0.06 g/cm³

This value is a

computational

prediction.

[4]

Specific Optical

Rotation
+30.7°

([α]D20, c=1.0028

g/100mL in H₂O at

589 nm). The positive

sign indicates it is

dextrorotatory.

[4]

pKa₁ (α-carboxyl) ~2.72

Based on

experimental data for

the L-enantiomer,

which is expected to

be identical. A

predicted value is 2.71

± 0.16.

[4][7]

pKa₂ (β-amino) ~9.25 Based on

experimental data for

[7]
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the L-enantiomer.

Solubility Profile
Like most amino acids, the solubility of (R)-isoserine is dominated by the polarity of its amino,

hydroxyl, and carboxyl functional groups.

Aqueous Solubility: (R)-isoserine is soluble in water.[2][5] This is due to its ability to form

strong hydrogen bonds with water molecules and its zwitterionic nature. The L-isomer is

described as slightly soluble, indicating that concentration limits are a practical consideration.

[7]

Organic Solvent Solubility: While specific data for (R)-isoserine is scarce, its structure

suggests low solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to

low solubility in polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is expected to

be higher in polar protic solvents like methanol and ethanol, though significantly less than in

water.[9]

Influence of pH: The solubility of isoserine in aqueous solutions is highly pH-dependent. At its

isoelectric point (pI), where the net charge is zero, solubility is at a minimum. In acidic (pH <

pKa₁) or basic (pH > pKa₂) solutions, the molecule becomes a charged salt (cation or anion,

respectively), leading to a significant increase in solubility due to enhanced ion-dipole

interactions with water.[9]

Acidity, Basicity, and Zwitterionic Nature (pKa Values)
The pKa values of the α-carboxyl and β-amino groups dictate the charge state of (R)-isoserine

across the pH spectrum. Experimental values for L-isoserine, which are directly applicable to

the R-enantiomer, are approximately 2.72 for the carboxylic acid and 9.25 for the protonated

amino group.[7]

At low pH (e.g., pH < 2): Both the carboxyl and amino groups are protonated, resulting in a

net positive charge (cationic form).

At physiological pH (~7.4): The carboxyl group is deprotonated (COO⁻) and the amino group

is protonated (NH₃⁺), resulting in a zwitterion with a net charge of zero.
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At high pH (e.g., pH > 10): Both the carboxyl and amino groups are deprotonated, resulting

in a net negative charge (anionic form).

This behavior is fundamental to its handling in solution, its mechanism in certain reactions, and

its separation by techniques like ion-exchange chromatography.

Optical Activity
As a chiral molecule, (R)-isoserine rotates the plane of polarized light. This property, known as

optical activity, is a definitive characteristic of its enantiomeric purity. The specific rotation ([α])

is a standardized measure of this effect.

For (R)-isoserine, the specific rotation is +30.7°, signifying that it is dextrorotatory (rotates light

to the right, or clockwise).[4] Its enantiomer, (S)-isoserine, would exhibit the same magnitude of

rotation but in the opposite direction (-30.7°). A 1:1 mixture of both, a racemic mixture, would

show no optical rotation.[10] The measurement of optical rotation is performed using a

polarimeter.

Polarimeter Workflow

Unpolarized Light
(e.g., Sodium Lamp) Fixed PolarizerPasses through Sample Tube

(R)-Isoserine Solution
Plane-Polarized Light Rotatable Analyzer

Rotated Plane
of Light (Angle α) Detector

(Observer/Photodiode)

Measures Angle
of Rotation

Click to download full resolution via product page

Caption: Workflow diagram of a polarimeter measuring optical rotation.

Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of (R)-isoserine.

Recommended Storage: Store in a cool, dry place, typically at 2–8 °C.[4]
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Atmosphere: To prevent degradation, it should be stored under an inert atmosphere, such as

argon or nitrogen.[4]

Sensitivity: The L-isomer is noted to be moisture-sensitive, a precaution that should be

extended to the R-isomer.[7] Hygroscopicity can introduce water, which may affect stability

and experimental accuracy.

Analytical Methodologies
The analysis of (R)-isoserine requires techniques that can confirm its identity, purity, and

enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the most prevalent

method, often coupled with mass spectrometry (LC-MS).[11][12][13]

The Challenge of Chiral Separation
Distinguishing between (R)-isoserine and (S)-isoserine is a critical analytical challenge because

enantiomers possess identical physical properties in an achiral environment. Two primary

HPLC strategies are employed:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts

diastereomerically with the enantiomers, causing them to elute at different times.[11]

Pre-Column Derivatization: The sample is reacted with a chiral derivatizing agent to form a

pair of diastereomers. These diastereomers have different physical properties and can be

separated on a standard achiral column (e.g., C18).[11]

Experimental Protocol: Chiral HPLC Analysis via Pre-
Column Derivatization
This protocol provides a validated, step-by-step workflow for determining the enantiomeric

purity of (R)-isoserine. The causality behind each step is explained to ensure a self-validating

system.

Objective: To quantify the ratio of (R)- and (S)-isoserine in a sample.

Principle: The amino group of isoserine is reacted with a chiral derivatizing agent (e.g., o-

phthalaldehyde/N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. These
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diastereomers are then separated by reversed-phase HPLC and quantified by a fluorescence

detector.

Materials:

(R)-Isoserine sample

Acetonitrile (HPLC grade)

Water (HPLC grade)

Boric acid buffer (0.4 M, pH 9.5)

Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution.

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Methodology:

Standard and Sample Preparation:

Step 1.1: Accurately weigh and dissolve the (R)-isoserine reference standard and the

unknown sample in HPLC-grade water to a final concentration of ~1 mg/mL. Causality:

Precise concentration is key for accurate quantification.

Step 1.2: Prepare serial dilutions if necessary to fall within the linear range of the detector.

Derivatization Reaction:

Step 2.1: In a microcentrifuge tube, combine 50 µL of the sample/standard solution with

450 µL of the boric acid buffer. Mix well. Causality: The reaction is base-catalyzed and

requires a stable, high pH for the OPA/thiol reaction to proceed efficiently.

Step 2.2: Add 50 µL of the OPA/NAC reagent. Vortex immediately for 30 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3147819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2.3: Allow the reaction to proceed in the dark for exactly 2 minutes. Causality: The

resulting fluorescent derivatives are light-sensitive and can degrade. A precise reaction

time ensures consistent derivatization efficiency between samples, which is critical for

reproducibility.

HPLC Analysis:

Step 3.1: Immediately inject 20 µL of the derivatized solution onto the HPLC system.

Step 3.2: Elute the diastereomers using a gradient mobile phase. For example:

Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0

Mobile Phase B: Acetonitrile

Gradient: 10% to 50% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Causality: A gradient elution is necessary to separate the diastereomers, which have

slightly different polarities, from each other and from reagent peaks.

Step 3.3: Monitor the eluent with the fluorescence detector. The two diastereomers—one

corresponding to (R)-isoserine and the other to (S)-isoserine—will elute as distinct peaks.

Data Analysis:

Step 4.1: Integrate the peak areas for the two diastereomer peaks.

Step 4.2: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R -

Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the (R)-isoserine

derivative and Area_S is for the (S)-isomer.
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Chiral HPLC Analysis Workflow

1. Sample Preparation
(Dissolve in H₂O)

2. Derivatization
(Add Buffer + OPA/NAC)

3. Reaction
(2 min, dark)

4. HPLC Injection

5. Separation
(C18 Column, Gradient)

6. Detection
(Fluorescence)

7. Data Analysis
(Integrate Peaks, Calc. % ee)

Click to download full resolution via product page

Caption: Workflow for enantiomeric purity analysis of (R)-isoserine.

Conclusion
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(R)-Isoserine is a chiral molecule with a distinct set of physicochemical properties that

differentiate it from its more common isomer, serine. Its solubility, charge state, and optical

activity are all direct consequences of its β-amino acid structure. A thorough understanding of

these characteristics, from its melting point and pKa values to its behavior in solution, is

essential for its successful application. The analytical methods detailed in this guide,

particularly for chiral separation, provide the necessary tools for researchers to ensure the

quality and purity of (R)-isoserine, paving the way for its use in the synthesis of next-generation

therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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